ethyl methyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The presence of ester groups (COO-) suggests that it might have been synthesized from a carboxylic acid precursor .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by various substitutions to add the methyl, ethyl, and bromophenyl groups . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic core, while the various substituents add complexity and potentially affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the ester groups, and the bromophenyl group. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions . The ester groups can undergo hydrolysis, among other reactions . The bromophenyl group can participate in various reactions typical of aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar ester groups could enhance its solubility in polar solvents . The bromine atom might make the compound denser than similar compounds without halogens .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-6-8-13(19)9-7-12/h6-9,16,20H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEYADXIXAZCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Br)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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